molecular formula C40H61IN11O19P3S B219845 12-((4-Azido-5-iodo-2-hydroxybenzoyl)amino)dodecanoate-coenzyme A CAS No. 125108-87-4

12-((4-Azido-5-iodo-2-hydroxybenzoyl)amino)dodecanoate-coenzyme A

Cat. No. B219845
CAS RN: 125108-87-4
M. Wt: 1249.9 g/mol
InChI Key: VLPXLFGMSPVZHP-ZYPIRDQASA-N
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Description

12-((4-Azido-5-iodo-2-hydroxybenzoyl)amino)dodecanoate-coenzyme A, commonly known as AI-2, is a synthetic molecule that has gained significant attention in the field of chemical biology due to its potential as a tool for studying bacterial communication and biofilm formation. AI-2 is a small molecule that is produced and recognized by a wide range of bacterial species, making it an ideal candidate for investigating inter-species communication and cooperation.

Mechanism of Action

The mechanism of action of AI-2 is complex and multifaceted, involving both intracellular and extracellular signaling pathways. AI-2 is recognized by a wide range of bacterial species through a dedicated receptor, LuxP/LsrB, which triggers a signaling cascade that ultimately leads to changes in gene expression and behavior. Additionally, AI-2 has been shown to modulate the activity of several key regulatory proteins, including quorum sensing regulators and global transcription factors.
Biochemical and Physiological Effects
AI-2 has a range of biochemical and physiological effects on bacterial cells, including the regulation of virulence and pathogenicity, the modulation of biofilm formation, and the regulation of motility and chemotaxis. Additionally, AI-2 has been shown to play a critical role in the establishment and maintenance of complex microbial communities, providing a mechanism for inter-species communication and cooperation.

Advantages and Limitations for Lab Experiments

The use of AI-2 in lab experiments has several advantages, including its ability to mimic the natural signaling molecule produced by many bacterial species, its broad range of activity across different bacterial species, and its well-characterized mechanism of action. However, the synthesis of AI-2 is complex and requires a high degree of expertise, and the molecule may not be suitable for all experimental systems due to its potential for non-specific binding and interference with other signaling pathways.

Future Directions

There are several potential future directions for research on AI-2, including the development of new synthetic methods for the production of AI-2 and related analogs, the investigation of the role of AI-2 in the establishment and maintenance of complex microbial communities, and the development of new therapeutic strategies targeting bacterial communication and biofilm formation. Additionally, the use of AI-2 in combination with other synthetic molecules and natural products may provide new insights into the complex interactions between bacterial species and their environment.

Synthesis Methods

The synthesis of AI-2 involves several steps, including the preparation of the starting materials, the coupling of the azido-iodo-hydroxybenzoyl moiety to dodecanoate, and the subsequent conjugation to coenzyme A. The overall process is complex and requires a high degree of expertise in synthetic chemistry.

Scientific Research Applications

AI-2 has been used extensively in scientific research to investigate bacterial communication and biofilm formation. It has been shown to play a critical role in the regulation of virulence and pathogenicity in a wide range of bacterial species, including Vibrio cholerae, Salmonella enterica, and Escherichia coli. Additionally, AI-2 has been used to study the interactions between bacterial species in complex microbial communities, providing valuable insights into the mechanisms underlying bacterial cooperation and competition.

properties

CAS RN

125108-87-4

Molecular Formula

C40H61IN11O19P3S

Molecular Weight

1249.9 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 12-[(4-azido-2-hydroxy-5-(125I)iodanylbenzoyl)amino]dodecanethioate

InChI

InChI=1S/C40H61IN11O19P3S/c1-40(2,21-68-74(65,66)71-73(63,64)67-20-28-33(70-72(60,61)62)32(56)39(69-28)52-23-49-31-35(42)47-22-48-36(31)52)34(57)38(59)46-15-13-29(54)44-16-17-75-30(55)12-10-8-6-4-3-5-7-9-11-14-45-37(58)24-18-25(41)26(50-51-43)19-27(24)53/h18-19,22-23,28,32-34,39,53,56-57H,3-17,20-21H2,1-2H3,(H,44,54)(H,45,58)(H,46,59)(H,63,64)(H,65,66)(H2,42,47,48)(H2,60,61,62)/t28-,32-,33-,34+,39-/m1/s1/i41-2

InChI Key

VLPXLFGMSPVZHP-ZYPIRDQASA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCCCCCCCCCCNC(=O)C4=CC(=C(C=C4O)N=[N+]=[N-])[125I])O

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCCCCCCCCCNC(=O)C4=CC(=C(C=C4O)N=[N+]=[N-])I)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCCCCCCCCCNC(=O)C4=CC(=C(C=C4O)N=[N+]=[N-])I)O

synonyms

12-((4-azido-5-iodo-2-hydroxybenzoyl)amino)dodecanoate-coenzyme A
coenzyme A, IFA-
IFA-CoA

Origin of Product

United States

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